
2-(2-(3H-2,3,5-triazolyl)-2-aza-1-(4-methylphenyl)vinyl)indane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2-(3H-2,3,5-triazolyl)-2-aza-1-(4-methylphenyl)vinyl)indane-1,3-dione is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
Chemical Reactions and Synthesis
- The reaction of tosyl azide with derivatives of indane-1,3-dione, including compounds structurally related to your compound of interest, leads to unexpected products due to preferential fragmentation processes. These findings reveal complex reactivities and potential for synthesizing novel compounds (Benati et al., 1995).
- Novel indane-1,3-dione derivatives have been synthesized and evaluated for their potential as anticoagulant agents, indicating the versatility of this chemical structure in medicinal chemistry (Mitka et al., 2009).
Material Science and Polymer Modification
- Research has explored the modification of polymers via electrophilic aromatic substitution using compounds like 4-phenyl-1,2,4-triazoline-3,5-dione, which is structurally related to the compound of interest. This highlights the potential for using such compounds in polymer science (Mallakpour & Butler, 1989).
Biological Evaluation
- Certain indane-1,3-dione derivatives have been synthesized and investigated for their anticoagulant properties, demonstrating the biological relevance of these compounds (Klimova et al., 2002).
Photopolymerization and Optical Applications
- Indane-1,3-dione is a versatile building block used in various applications, including biosensing, bioactivity, bioimaging, electronics, and photopolymerization. This showcases the wide-ranging applications of indane-1,3-dione derivatives in both scientific research and practical applications (Pigot et al., 2022).
properties
IUPAC Name |
2-[(Z)-C-(4-methylphenyl)-N-(1H-1,2,4-triazol-5-yl)carbonimidoyl]indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c1-11-6-8-12(9-7-11)16(22-19-20-10-21-23-19)15-17(24)13-4-2-3-5-14(13)18(15)25/h2-10,15H,1H3,(H,20,21,23)/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHOHZVQBWBGOQ-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC2=NC=NN2)C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N\C2=NC=NN2)/C3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

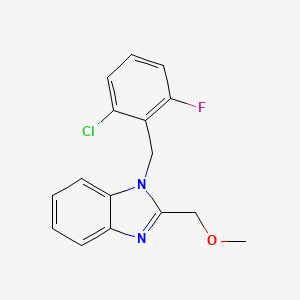
![3-(2,4-difluorophenyl)-1-methyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2476003.png)
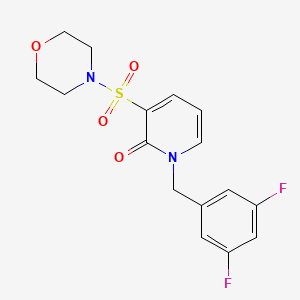
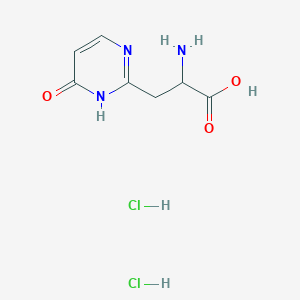
![N-((5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2476008.png)


![5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2476015.png)
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2476018.png)
![3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2476019.png)
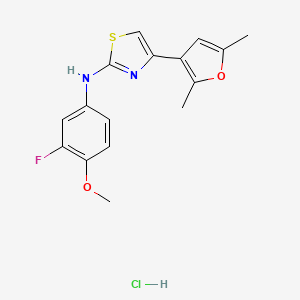
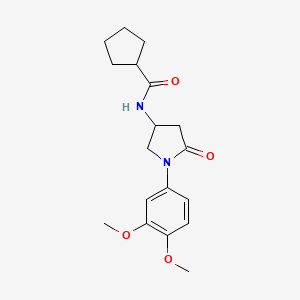

![4-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2476024.png)